molecular formula C15H23NO4S2 B5230950 N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide

Cat. No. B5230950
M. Wt: 345.5 g/mol
InChI Key: JIINOMOOPDSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels.

Mechanism of Action

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent inhibitor of chloride channels. It binds to the channel pore and prevents chloride ions from passing through the channel. This inhibition can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been shown to affect other ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide depend on the specific chloride channel being inhibited. In general, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in some cell types. It has also been shown to affect the immune system, the nervous system, and the cardiovascular system.

Advantages and Limitations for Lab Experiments

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels, which makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can also affect other ion channels and may have off-target effects. Additionally, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the development of new methods for studying the physiological and biochemical effects of chloride channels. Finally, there is a need for more research on the role of chloride channels in various physiological and pathological processes.

Synthesis Methods

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butylamine and tetrahydrothiophene-1,1-dioxide in the presence of a base such as potassium carbonate. The reaction yields N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 162-164°C.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications. It has been used to study the role of chloride channels in various physiological and pathological processes such as cell volume regulation, cell proliferation, and apoptosis. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been used to study the effects of chloride channels on the immune system, the nervous system, and the cardiovascular system.

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIINOMOOPDSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione

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